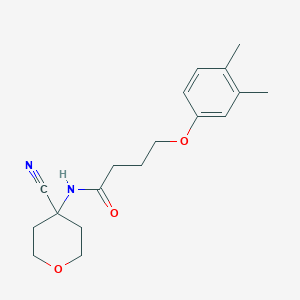

N-(4-Cyanooxan-4-YL)-4-(3,4-dimethylphenoxy)butanamide

Description

Properties

IUPAC Name |

N-(4-cyanooxan-4-yl)-4-(3,4-dimethylphenoxy)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-14-5-6-16(12-15(14)2)23-9-3-4-17(21)20-18(13-19)7-10-22-11-8-18/h5-6,12H,3-4,7-11H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRQQGBFDYACFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCCCC(=O)NC2(CCOCC2)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyanooxan-4-YL)-4-(3,4-dimethylphenoxy)butanamide likely involves multiple steps, including the formation of the oxan ring, the introduction of the cyano group, and the attachment of the dimethylphenoxy group. Typical reaction conditions might include the use of catalysts, specific temperatures, and solvents to facilitate these reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing for yield, cost, and safety. This might involve continuous flow reactors, automated systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyanooxan-4-YL)-4-(3,4-dimethylphenoxy)butanamide may undergo various chemical reactions, including:

Oxidation: Introduction of oxygen or removal of hydrogen.

Reduction: Addition of hydrogen or removal of oxygen.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Conditions would vary depending on the specific reaction, including temperature, pressure, and solvent choice.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

N-(4-Cyanooxan-4-YL)-4-(3,4-dimethylphenoxy)butanamide could have applications in:

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Potential use in biochemical assays or as a probe.

Medicine: Possible therapeutic applications, pending further research.

Industry: Use in the production of materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action would depend on its specific applications. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways.

Comparison with Similar Compounds

Target Compound Hypotheses :

- The cyanooxan group’s electron-withdrawing nature could stabilize interactions with cysteine residues in enzymatic targets (e.g., proteases).

- The 3,4-dimethylphenoxy substituent may reduce oxidative metabolism compared to unsubstituted phenoxy groups, prolonging half-life.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(4-Cyanooxan-4-YL)-4-(3,4-dimethylphenoxy)butanamide, and what hazards require mitigation during synthesis?

- Answer: Synthesis typically involves coupling a cyanooxane derivative with a 3,4-dimethylphenoxybutanamide intermediate under anhydrous conditions. Hazard analysis should include evaluating risks associated with reagents like dichloromethane, pivaloyl chloride analogs, or cyanide-containing intermediates. Thermal stability must be assessed via differential scanning calorimetry (DSC), as decomposition during heating is common in structurally related amides . Mutagenicity screening (e.g., Ames II testing) is advised for intermediates, as anomeric amides may exhibit mutagenic properties .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Answer: Use high-performance liquid chromatography (HPLC) with UV detection (λmax ~255 nm, based on phenoxy analogs) for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity. For crystalline forms, X-ray diffraction (XRD) or melting point analysis (e.g., DSC) can identify polymorphs .

Q. What solubility and stability challenges are anticipated for this compound in experimental settings?

- Answer: The compound’s solubility is likely pH-dependent due to the cyanooxane and phenoxy groups. Use dimethyl sulfoxide (DMSO) or acetonitrile for stock solutions. Stability studies under varying temperatures (4°C to -20°C) and humidity levels are critical, as hydrolysis of the amide bond or cyano group degradation may occur. Long-term storage at -20°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved for this compound?

- Answer: Contradictions in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) require orthogonal assays. For example, use in vitro target-specific assays (e.g., kinase profiling) alongside cytotoxicity screens (e.g., MTT assays). Structural analogs with similar phenoxy groups, such as N-[4-(morpholin-4-yl)phenyl]butanamide, show target selectivity via molecular docking studies, which can guide mechanism-of-action validation .

Q. What strategies optimize yield in large-scale synthesis without compromising purity?

- Answer: Catalytic methods (e.g., palladium-mediated coupling) improve efficiency. Process optimization via Design of Experiments (DoE) can balance reaction parameters (temperature, stoichiometry). Purification via column chromatography or recrystallization in ethyl acetate/hexane mixtures enhances yield. Industrial-scale protocols for related butanamides suggest using continuous flow reactors to minimize side reactions .

Q. How do structural modifications to the cyanooxane or phenoxy moieties affect pharmacokinetic properties?

- Answer: Replace the cyano group with carboxy or ester functionalities to improve aqueous solubility. Introduce halogen atoms (e.g., Cl, F) on the phenoxy ring to enhance metabolic stability, as seen in N-(3-chloro-4-fluorophenyl)butanamide derivatives. Computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) models predict bioavailability and guide rational design .

Q. What experimental designs address discrepancies between computational predictions and empirical data for target binding?

- Answer: Perform molecular dynamics simulations to assess binding pocket flexibility. Validate docking results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. For example, analogs like N-(4-morpholinophenyl)butanamide showed improved correlation between predicted and observed IC50 values after incorporating solvation effects in simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.